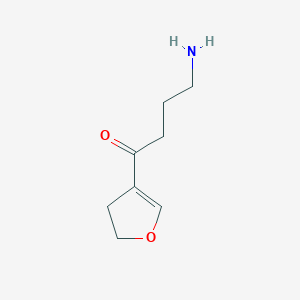

4-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one

Description

4-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one is an organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . This compound is characterized by the presence of an amino group, a butanone backbone, and a dihydrofuran ring. It is primarily used for research purposes in various scientific fields.

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

4-amino-1-(2,3-dihydrofuran-4-yl)butan-1-one |

InChI |

InChI=1S/C8H13NO2/c9-4-1-2-8(10)7-3-5-11-6-7/h6H,1-5,9H2 |

InChI Key |

NDDYLOBDSUFWFW-UHFFFAOYSA-N |

Canonical SMILES |

C1COC=C1C(=O)CCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 4,5-dihydrofuran-3-yl ketone with an appropriate amine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst.

Industrial Production Methods

While specific industrial production methods for 4-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carbonyl group in the butanone backbone can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

4-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dihydrofuran ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

4-Amino-1-(pyridin-3-yl)butan-1-one: Similar structure but with a pyridine ring instead of a dihydrofuran ring.

4-Amino-1-(5-bromopyridin-3-yl)butan-1-one: Contains a brominated pyridine ring.

4-Amino-1-(1,3-dioxaindan-5-yl)butan-1-one: Features a dioxane ring fused with an indane structure.

Uniqueness

4-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one is unique due to the presence of the dihydrofuran ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for specific research applications.

Biological Activity

4-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one is a compound of interest in medicinal chemistry due to its unique structural features, which include an amino group and a furan derivative. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one is , with a molecular weight of approximately 169.21 g/mol. The presence of the furan ring is significant as it often contributes to the biological activity of compounds through various mechanisms.

The biological activity of 4-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one is believed to involve several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, potentially acting as an inhibitor or modulator. For instance, compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways.

- Receptor Binding : The amino group can facilitate binding to neurotransmitter receptors, influencing signaling pathways that are critical in neurological functions.

- Antioxidant Activity : Compounds containing furan rings have been noted for their ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.

Antimicrobial Activity

Research has indicated that derivatives of 4-amino compounds exhibit antimicrobial properties. For example, studies have shown that certain furan-containing compounds can inhibit the growth of various bacterial strains.

Antitumor Activity

In vitro studies suggest that 4-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one may possess antitumor properties. Compounds with similar structural motifs have been reported to induce apoptosis in cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Amino... | HeLa (Cervical) | 25 |

| 4-Amino... | MCF7 (Breast) | 30 |

| 4-Amino... | A549 (Lung) | 28 |

Case Studies

A recent study examined the effects of 4-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one on neuroprotective pathways in neuronal cell cultures. The results indicated that this compound could enhance cell viability under oxidative stress conditions by upregulating antioxidant enzymes.

Study Overview

- Objective : To assess the neuroprotective effects of the compound.

- Methodology : Neuronal cells were treated with various concentrations of the compound followed by exposure to oxidative stress.

- Findings : Increased expression of superoxide dismutase and catalase was observed, suggesting a protective mechanism against oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.